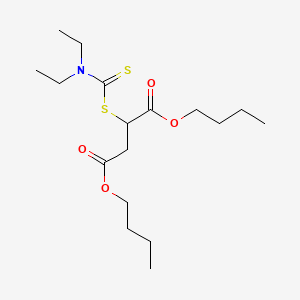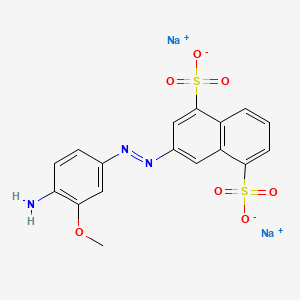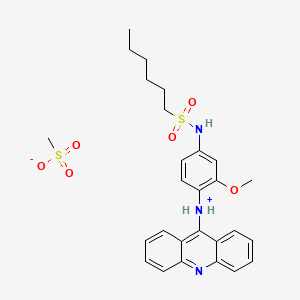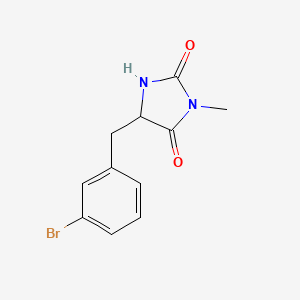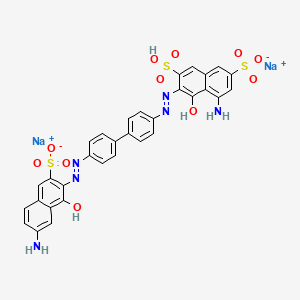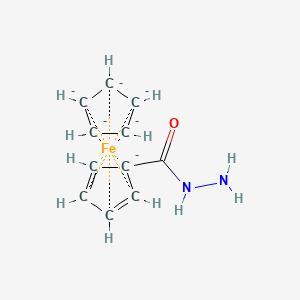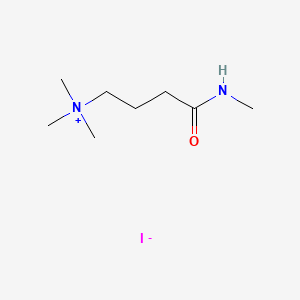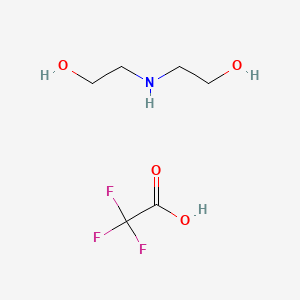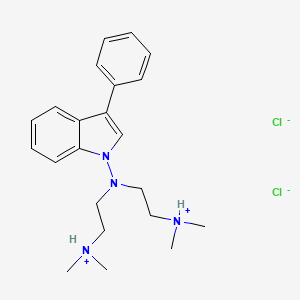
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is a complex organic compound. It is a derivative of naphthalenesulfonic acid and is characterized by the presence of multiple functional groups, including amino, sulfo, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt involves multiple steps The process typically begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid The azo group is introduced via a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction rates and minimize by-products. The final product is purified using techniques such as crystallization, filtration, and drying.
化学反应分析
Types of Reactions
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids and quinones, while reduction can produce aromatic amines.
科学研究应用
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances solubility and facilitates binding to proteins and other biomolecules. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity.
相似化合物的比较
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene with different substitution patterns.
2-Naphthol: A hydroxyl derivative of naphthalene with similar reactivity.
Azo dyes: A class of compounds with similar azo linkages but different substituents.
Uniqueness
2-Naphthalenesulfonic acid, 6-amino-5-((5-((3-chlorobenzoyl)amino)-2-sulfophenyl)azo)-4-hydroxy-, dipotassium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its dipotassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
67875-06-3 |
|---|---|
分子式 |
C23H15ClK2N4O8S2 |
分子量 |
653.2 g/mol |
IUPAC 名称 |
dipotassium;6-amino-5-[[5-[(3-chlorobenzoyl)amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C23H17ClN4O8S2.2K/c24-14-3-1-2-13(8-14)23(30)26-15-5-7-20(38(34,35)36)18(10-15)27-28-22-17(25)6-4-12-9-16(37(31,32)33)11-19(29)21(12)22;;/h1-11,29H,25H2,(H,26,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI 键 |
VEKGKFKUKJZBHO-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
